2-(4-Chlorobutoxy)tetrahydropyran

Description

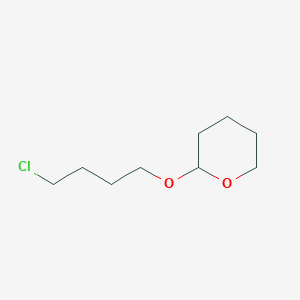

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZINZURZKQZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884686 | |

| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41302-05-0 | |

| Record name | 2-(4-Chlorobutoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41302-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041302050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobutoxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorobutoxy)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile chemical intermediate. The information presented herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing key data and standardized experimental protocols. This compound, also known as 4-Chlorobutyl tetrahydropyranyl ether, is recognized for its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chlorinated butyl group enhances its reactivity and solubility in various organic solvents, making it a valuable component in medicinal chemistry and material science.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, application in reactions, and for purification processes.

| Property | Value | Reference |

| CAS Number | 41302-05-0 | [1] |

| Molecular Formula | C₉H₁₇ClO₂ | [1][2] |

| Molecular Weight | 192.68 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 131 °C at 18 mmHg | [1] |

| Density | 1.07 g/mL | [1] |

| Refractive Index | n20/D 1.46 | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Solubility | Soluble in various organic solvents | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical property for the identification and purity assessment of a substance.[3] The Thiele tube method is a convenient micro-scale technique that requires a small amount of sample.[4]

Apparatus and Materials:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath oil

-

Rubber band or thread for attachment

Procedure:

-

A small volume of the liquid sample is placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube.[4][5]

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

This assembly is then placed into a Thiele tube containing heating oil, ensuring the sample is immersed.[4]

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[5]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[4][5]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property used for substance identification.[6] For liquids, it is typically determined by measuring the mass of a known volume.[7]

Apparatus and Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[8][9]

-

A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7][9]

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.[9]

-

The temperature of the liquid is measured and recorded, as density is temperature-dependent.[6]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.[8]

-

The density is then calculated using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[7][9]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable parameter for identifying and assessing the purity of liquid samples.[10] It is commonly measured using a refractometer.

Apparatus and Materials:

-

Abbe refractometer

-

Light source (if not built-in)

-

Constant temperature water bath (for precise measurements)

-

Dropper or pipette

-

Lint-free tissue

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a lint-free tissue.

-

A few drops of the sample liquid are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked. If using a circulating water bath, allow time for the sample to reach the target temperature (e.g., 20°C).

-

The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark regions is sharp and intersects the crosshairs.

-

If a color fringe is visible, the compensator knob is adjusted to eliminate it.

-

The refractive index value is read from the instrument's scale.[11][12]

This guide provides essential physical data and standardized protocols to aid researchers in their work with this compound. Adherence to these experimental methodologies will ensure the generation of accurate and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | C9H17ClO2 | CID 170488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. jamiesomers.com [jamiesomers.com]

- 12. lehman.edu [lehman.edu]

Spectral Data Analysis of 2-(4-Chlorobutoxy)tetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-Chlorobutoxy)tetrahydropyran, a key intermediate in various synthetic applications. The following sections detail available mass spectrometry data, expected nuclear magnetic resonance and infrared spectroscopy characteristics, and standardized protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of this compound.

Data Presentation

While comprehensive, publicly available datasets for this compound are limited, the following tables summarize the available and expected spectral information.

Table 1: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) for the most abundant fragments have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

| NIST Library Entry | Base Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

| 233375 (Main Library) | 85 | 91 | 55 |

| 196179 (Replicate Library) | 55 | 41 | 27 |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (ppm) | Multiplicity (Predicted) |

| O-CH-O (anomeric) | 4.5 - 4.7 | Triplet |

| O-CH₂ (ring) | 3.7 - 3.9 and 3.4 - 3.6 | Multiplets |

| O-CH₂ (chain) | 3.6 - 3.8 and 3.3 - 3.5 | Multiplets |

| Cl-CH₂ | 3.5 - 3.7 | Triplet |

| C-CH₂-C (ring and chain) | 1.4 - 1.9 | Multiplets |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (ppm) |

| O-CH-O (anomeric) | 95 - 105 |

| O-CH₂ (ring) | 60 - 70 |

| O-CH₂ (chain) | 65 - 75 |

| Cl-CH₂ | 40 - 50 |

| C-CH₂-C (ring and chain) | 20 - 40 |

Note: A ¹³C NMR spectrum is reported to be available from A. Hardt, W. Bremser BASF Ludwigshafen (1983) via SpectraBase.[1]

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Specific peak assignments from an experimental FTIR spectrum are not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in this compound. An FTIR spectrum obtained via the neat technique is available.[1]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-O (ether) | Stretch | 1050 - 1150 |

| C-Cl (alkyl halide) | Stretch | 600 - 800 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

This compound sample

-

Solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron Ionization (EI) source.

-

Helium carrier gas

-

This compound sample

-

Solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to achieve good separation (e.g., start at 50°C, ramp to 250°C).

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

MS Acquisition:

-

The mass spectrometer is typically operated in EI mode at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with library data for identification.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Caption: Workflow for FTIR-ATR Spectral Acquisition.

Caption: Workflow for GC-MS Data Acquisition and Analysis.

References

An In-depth Technical Guide to 2-(4-Chlorobutoxy)tetrahydropyran (CAS: 41302-05-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile bifunctional molecule utilized extensively in organic synthesis. With the CAS number 41302-05-0, this compound serves as a crucial building block in the pharmaceutical, agrochemical, and polymer industries.[1][2] Its unique structure, featuring a tetrahydropyran (THP) protecting group and a reactive chlorobutyl chain, allows for strategic and sequential chemical modifications. This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its diverse applications with a focus on drug development, and outlines essential safety and handling information.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 41302-05-0 |

| Molecular Formula | C₉H₁₇ClO₂ |

| Molecular Weight | 192.68 g/mol |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 131 °C at 18 mmHg[1] |

| Density | 1.07 g/cm³[1] |

| Refractive Index (n20/D) | 1.46[1] |

| Purity | ≥ 95% (GC) |

Synonyms: 4-Chlorobutyl tetrahydropyranyl ether, 1-Chloro-4-(tetrahydropyranyloxy)butane

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-chlorobutanol with dihydropyran. This reaction protects the hydroxyl group of 4-chlorobutanol as a tetrahydropyranyl (THP) ether.

Experimental Protocol

Materials:

-

4-chlorobutanol

-

Dihydropyran

-

Concentrated Hydrochloric Acid (catalyst)

-

Water (for washing)

-

1M Sodium Bicarbonate (NaHCO₃) solution (for washing)

-

Brine (saturated NaCl solution, for washing)

-

Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

-

To a stirred solution of 4-chlorobutanol, add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).

-

Slowly add dihydropyran dropwise to the mixture at room temperature.

-

Continue stirring the reaction mixture for approximately 30 minutes.

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water, 1M aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable intermediate in organic synthesis.[2] The THP ether serves as a stable protecting group for the alcohol functionality under a variety of reaction conditions, while the terminal chloride provides a reactive site for nucleophilic substitution.

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of active pharmaceutical ingredients (APIs). The chlorobutyl chain allows for the introduction of a four-carbon linker into a target molecule.

A notable example is its use as a key intermediate in the synthesis of Brexpiprazole , an atypical antipsychotic drug.[3][4] In the synthesis of Brexpiprazole, 7-hydroxyquinolin-2(1H)-one is first alkylated with a suitable 4-chlorobutylating agent to form 7-(4-chlorobutoxy)quinolin-2(1H)-one. This intermediate is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine to yield the final drug product.[5][6] While the literature often describes the use of 1-bromo-4-chlorobutane for this initial step, this compound represents a protected form of the necessary reagent, highlighting the utility of the THP protecting group strategy in multi-step syntheses.

Agrochemicals and Polymer Chemistry

Beyond pharmaceuticals, this compound is employed in the formulation of agrochemicals and the production of specialty polymers.[1] In polymer chemistry, it can be used as a monomer or a chain modifier to introduce the tetrahydropyranyl group, which can influence the physical properties of the resulting polymer.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydropyran ring and the chlorobutyl chain.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-O-C stretching frequencies for the ether linkages and C-Cl stretching.

-

Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

May cause drowsiness or dizziness.

-

Suspected of causing cancer.

-

Highly flammable liquid and vapor.

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

-

Store in a well-ventilated place. Keep cool.

-

Store locked up.

-

It is recommended to store at room temperature.

-

Test for peroxide formation periodically and before distillation, as it may form explosive peroxides.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its bifunctional nature, combining a stable protecting group with a reactive alkyl halide, allows for its strategic incorporation into complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 41302-05-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Chlorobutoxy)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-(4-Chlorobutoxy)tetrahydropyran. It is a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development. This document details the molecule's physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and offers a thorough analysis of its conformational isomers, with a particular focus on the anomeric effect that governs its three-dimensional structure. The guide includes structured data tables for easy reference and visual diagrams to elucidate key concepts and experimental workflows.

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of more complex chemical entities.[1][2] Its structure comprises a tetrahydropyran (THP) ring, a common protecting group for alcohols, and a reactive 4-chlorobutoxy side chain.[2] This dual functionality allows for its application in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its molecular structure and conformational preferences is critical for predicting its reactivity and designing synthetic pathways that leverage its unique properties.

The tetrahydropyran ring is not planar and, like cyclohexane, adopts a stable chair conformation.[2] The orientation of the 4-chlorobutoxy substituent at the anomeric C2 position is a key determinant of the molecule's overall shape and reactivity. This guide will explore the factors influencing this orientation, primarily the anomeric effect.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][3][4] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 41302-05-0 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₉H₁₇ClO₂ | [1][3][4][5][8] |

| Molecular Weight | 192.68 g/mol | [1][3][4][6] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 131 °C at 18 mmHg | [1] |

| Density | 1.07 g/mL | [1] |

| Refractive Index (n20D) | 1.46 | [1] |

| Purity | ≥95% (GC) | [1] |

| Synonyms | 4-Chlorobutyl tetrahydropyranyl ether, 1-Chloro-4-(tetrahydropyranyloxy)butane | [1][8] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 4-chlorobutanol. This reaction is an example of the protection of an alcohol as a THP ether.

Reaction Scheme

Detailed Experimental Protocol

This protocol is based on established methods for the formation of THP ethers.

Materials:

-

4-chlorobutanol

-

3,4-dihydro-2H-pyran (DHP)

-

Concentrated hydrochloric acid (catalyst)

-

Deionized water

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-chlorobutanol.

-

Begin stirring and add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).

-

Add 3,4-dihydro-2H-pyran dropwise to the mixture at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash with 1 M aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Conformational Analysis

The conformational behavior of this compound is dominated by the chair conformation of the tetrahydropyran ring and the orientation of the 4-chlorobutoxy substituent at the anomeric C2 carbon. The substituent can exist in either an axial or an equatorial position.

The Anomeric Effect

For many substituted tetrahydropyrans, the anomeric effect leads to a preference for the axial orientation of an electronegative substituent at the C2 position, despite the steric hindrance this may cause. This counterintuitive preference is attributed to a stabilizing stereoelectronic interaction between the lone pair of electrons on the ring oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond.

For 2-alkoxytetrahydropyrans, the axial conformer is generally favored. The magnitude of this preference can be influenced by the nature of the alkoxy group and the solvent.

Conformational Equilibrium of this compound

The equilibrium between the axial and equatorial conformers of this compound can be investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol for Conformational Analysis via NMR:

-

Sample Preparation: Prepare a solution of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the coupling constants (J-values) of the anomeric proton (H2). A small J-value is indicative of an axial proton (equatorial substituent), while a larger J-value suggests an equatorial proton (axial substituent).

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C2) can also provide information about the conformation.

-

-

Variable Temperature (VT) NMR:

-

Acquire NMR spectra at a range of temperatures.

-

At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial isomers.

-

The ratio of the integrals of these signals can be used to determine the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the conformers.

-

-

2D NMR Spectroscopy (NOESY/ROESY):

-

Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

-

The presence of through-space correlations between the anomeric proton and other protons on the ring can definitively establish its axial or equatorial orientation.

-

Computational Modeling Workflow:

Applications in Drug Development and Synthesis

The dual functionality of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals. The THP ether serves as a robust protecting group for alcohols, stable to a wide range of reaction conditions. The chlorobutyl chain provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a four-carbon linker into a target molecule. This is particularly useful in the construction of complex molecular architectures found in many active pharmaceutical ingredients.

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its distinct molecular structure and conformational properties. The tetrahydropyran ring predominantly adopts a chair conformation, and the orientation of the 2-(4-chlorobutoxy) substituent is governed by the anomeric effect, favoring the axial position. A comprehensive understanding of these features, elucidated through experimental techniques like NMR spectroscopy and computational modeling, is essential for its effective application in the fields of chemical synthesis and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to fully exploit the potential of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. This compound - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]

- 5. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 41302-05-0 | Benchchem [benchchem.com]

- 7. CAS RN 41302-05-0 | Fisher Scientific [fishersci.ca]

- 8. Buy Online CAS Number 41302-05-0 - TRC - this compound | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Solubility Characteristics of 2-(4-Chlorobutoxy)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document extrapolates its expected solubility based on the well-established principles of organic chemistry and the known properties of its constituent functional groups: an ether (tetrahydropyran ring) and a haloalkane (chlorobutoxy chain). This guide presents predicted solubility in a range of common laboratory solvents, details experimental protocols for determining precise solubility, and illustrates key concepts through diagrams.

Introduction

This compound (CAS No. 41302-05-0) is a bifunctional organic molecule with the chemical formula C₉H₁₇ClO₂. Its structure comprises a polar tetrahydropyran (THP) ring linked to a less polar 4-chlorobutoxy side chain. This unique combination of functional groups dictates its solubility behavior, making it generally soluble in a wide array of organic solvents while exhibiting limited solubility in water. Understanding these solubility characteristics is paramount for its effective use in chemical synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The ether oxygen of the tetrahydropyran ring can act as a hydrogen bond acceptor, contributing to some degree of polarity. However, the overall molecule is dominated by its nonpolar hydrocarbon backbone and the weakly polar carbon-chlorine bond.

Based on these structural features, the following table summarizes the predicted solubility of this compound in common laboratory solvents at ambient temperature. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Immiscible | The nonpolar alkyl chain and chlorobutyl group outweigh the polarity of the ether linkage, leading to poor miscibility with water. |

| Methanol | Soluble / Miscible | The alkyl nature of methanol allows for favorable interactions with the nonpolar parts of the molecule, while its polarity can interact with the ether oxygen. | |

| Ethanol | Soluble / Miscible | Similar to methanol, ethanol is a good solvent for ethers and haloalkanes. | |

| Polar Aprotic | Acetone | Soluble / Miscible | Acetone's polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Soluble / Miscible | Acetonitrile's polarity is compatible with the solute. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Soluble / Miscible | As a chlorinated solvent, DCM is an excellent solvent for other haloalkanes and ethers.[1] |

| Diethyl Ether | Soluble / Miscible | The principle of "like dissolves like" strongly applies here, as both are ethers. | |

| Tetrahydrofuran (THF) | Soluble / Miscible | The structural similarity between THF and the tetrahydropyran ring of the solute ensures high miscibility. | |

| Hexane | Soluble / Miscible | The nonpolar nature of hexane is well-suited to dissolve the hydrocarbon portions of the molecule.[2][3][4][5] | |

| Toluene | Soluble / Miscible | Toluene, an aromatic hydrocarbon, is a good solvent for many organic compounds. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most organic solids and liquids dissolving in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy helps to overcome intermolecular forces between solute molecules.

-

Pressure: For liquid solutes, pressure has a negligible effect on solubility.

-

Presence of Other Solutes: The presence of salts or other organic compounds can either increase or decrease the solubility of the target compound by altering the overall polarity and intermolecular forces of the solution.

The logical relationship of these factors is illustrated in the diagram below.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility/Miscibility Test

This method provides a rapid assessment of whether the compound is soluble or miscible in a given solvent.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, DMSO, dichloromethane, hexane)

-

Small test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen solvent to a clean, dry test tube.

-

Add 0.1 mL of this compound to the test tube.

-

Stopper the test tube and vortex for 30-60 seconds.

-

Allow the mixture to stand for at least 5 minutes.

-

Observe the mixture.

-

Miscible/Soluble: A single, clear, homogeneous phase is observed.

-

Immiscible/Insoluble: Two distinct layers are visible, or the mixture appears cloudy/turbid.

-

The workflow for this qualitative assessment is depicted in the following diagram.

Quantitative Solubility Determination (Static Equilibrium Method)

This method determines the concentration of a saturated solution at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a distinct undissolved phase should be visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved micro-particles.

-

Analysis: Accurately dilute the filtered saturated solution with the solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Conclusion

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. brainly.in [brainly.in]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 5. quora.com [quora.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorobutoxy)tetrahydropyran in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorobutoxy)tetrahydropyran is a bifunctional synthetic building block of significant utility in modern organic chemistry, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its unique structure, featuring a reactive chlorobutyl group and a stable tetrahydropyranyl (THP) ether, allows for a two-stage mechanism of action. This guide provides a comprehensive overview of its core functionality, detailing its role as both an alkylating agent and a protecting group. We will explore the mechanistic pathways of its reactions, provide representative experimental protocols, and present quantitative data from analogous synthetic transformations.

Core Concept: A Bifunctional Reagent

The primary utility of this compound lies in its dual reactivity.[2] The molecule can be dissected into two key functional components:

-

The Alkylating Moiety: The 4-chlorobutyl chain serves as an electrophilic component, susceptible to nucleophilic attack. This allows for the introduction of a four-carbon linker into a substrate.

-

The Protecting Group: The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols. It is stable under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.

This bifunctionality enables chemists to perform sequential reactions, where one part of the molecule reacts while the other remains inert, to be revealed or utilized in a subsequent step.

Figure 1: The bifunctional nature of this compound.

Mechanism of Action in Synthesis

The synthetic utility of this compound is typically realized in a two-step process: alkylation followed by deprotection.

Step 1: Alkylation via Nucleophilic Substitution

The chlorine atom at the terminus of the butyl chain is a good leaving group, making the adjacent carbon atom electrophilic. This allows for a nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, with a variety of nucleophiles. This reaction forges a new carbon-nucleophile bond, tethering the substrate to the butoxy-tetrahydropyran moiety.

Common nucleophiles for this reaction include:

-

Phenoxides

-

Alkoxides

-

Amines

-

Thiolates

-

Carbanions

Figure 2: Generalized mechanism of alkylation using this compound.

A pertinent example of this reactivity is found in the synthesis of intermediates for the atypical antipsychotic drug, aripiprazole. In this context, the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one acts as the nucleophile.

Step 2: Deprotection of the THP Ether

Following the alkylation step, the THP ether can be cleaved to reveal the terminal hydroxyl group. This deprotection is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium (e.g., water).

Figure 3: Mechanism of acidic deprotection of a THP ether.

Quantitative Data

| Reactants | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1,4-dibromobutane | K₂CO₃ | Water | Reflux | 3 | Not specified | US20060079690A1 |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1-bromo-4-chlorobutane | KOH | 2-propanol | Reflux | 2 | Not specified | WO2007072476A2 |

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one | 1-(2,3-dichlorophenyl)piperazine HCl | Na₂CO₃ | Ethanol | Reflux | 12 | 85 | OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS |

Experimental Protocols

The following are representative experimental protocols for the two key transformations involving a molecule like this compound. These are based on established procedures for similar reactions.

Representative Protocol for Alkylation of a Phenol

This protocol is adapted from the synthesis of aripiprazole intermediates.

Objective: To synthesize a THP-protected ether by alkylating a phenolic substrate.

Materials:

-

Phenolic substrate (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the phenolic substrate in DMF, add anhydrous potassium carbonate.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 4: Experimental workflow for the alkylation of a phenol.

Representative Protocol for THP Deprotection

Objective: To deprotect the THP ether to reveal the terminal alcohol.

Materials:

-

THP-protected substrate (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)

-

Methanol (MeOH)

Procedure:

-

Dissolve the THP-protected substrate in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.

Conclusion

This compound is a valuable and versatile bifunctional reagent in organic synthesis. Its mechanism of action allows for the straightforward introduction of a four-carbon linker with a protected hydroxyl group at its terminus. This functionality is particularly useful in the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients, where sequential bond formation and functional group manipulation are required. The protocols and data presented, based on closely related and well-established chemical transformations, provide a solid foundation for the application of this reagent in research and development.

References

Reactivity of the Chloro Group in 2-(4-Chlorobutoxy)tetrahydropyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro group in 2-(4-Chlorobutoxy)tetrahydropyran. This bifunctional molecule is a valuable building block in organic synthesis, particularly in pharmaceutical and materials science, owing to its dual functionality: a reactive chlorobutyl chain and a stable tetrahydropyranyl (THP) protecting group. This document details the mechanistic pathways of nucleophilic substitution at the chloro-substituted carbon, provides quantitative data from cited experiments, and outlines detailed experimental protocols for key transformations.

Introduction

This compound is a versatile chemical intermediate recognized for its unique structure that combines a tetrahydropyran (THP) ring with a chlorobutoxy side chain.[1] The THP moiety is a widely used protecting group for alcohols, valued for its stability under a broad range of non-acidic reaction conditions.[1] The presence of the terminal chloro group on the butoxy chain introduces a reactive electrophilic center, making the entire molecule a bifunctional building block.[1] This dual nature allows for sequential chemical modifications, where the THP group masks a hydroxyl function while the chloro group participates in nucleophilic substitution reactions. This guide focuses specifically on the reactivity of this chloro group, a critical aspect for its application in the synthesis of more complex molecules.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction for the chloro group in this compound is nucleophilic substitution. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via either a bimolecular (S(_N)2) or a unimolecular (S(_N)1) mechanism, with the operative pathway being dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Mechanistic Pathways

The competition between S(_N)1 and S(_N)2 pathways is a key consideration when utilizing this compound in a synthesis.

-

S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds via a backside attack on the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. Given that it is a primary alkyl chloride, the S(_N)2 mechanism is generally the preferred and more efficient pathway.

-

S(_N)1 Pathway: This pathway becomes more likely with weak nucleophiles and in polar protic solvents (e.g., water, alcohols) that can stabilize the formation of a carbocation intermediate. However, for a primary alkyl chloride like this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway less common unless rearrangement is possible, which is not the case here.

References

A Technical Guide to the Stability of the Tetrahydropyranyl Ether in 2-(4-Chlorobutoxy)tetrahydropyran

Executive Summary: 2-(4-Chlorobutoxy)tetrahydropyran is a bifunctional building block of significant interest in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its structure incorporates a stable tetrahydropyran (THP) ether and a reactive chlorobutyl chain, allowing for sequential chemical modifications.[1] A thorough understanding of the stability of the THP ether protecting group is paramount for its effective application in multi-step organic synthesis. This technical guide provides an in-depth analysis of the factors governing the stability of the THP ether in this compound, summarizes quantitative data on its cleavage, presents detailed experimental protocols, and illustrates key mechanisms and workflows. The THP ether is characterized by its exceptional stability in basic, nucleophilic, and reductive environments, contrasted with its controlled lability under acidic conditions.

Introduction to this compound

This compound is a versatile intermediate featuring two key functional moieties: the tetrahydropyranyl (THP) ether and a terminal alkyl chloride.[1] The THP group serves as a robust protecting group for the primary alcohol, 4-chlorobutan-1-ol. This protection strategy is widely employed due to the low cost of the protecting reagent, 3,4-dihydro-2H-pyran (DHP), its ease of installation, and the general stability of the resulting acetal linkage.[3][4] The presence of the alkyl chloride provides a reactive handle for nucleophilic substitution, enabling the introduction of the four-carbon chain into a target molecule.[2]

The utility of this compound in drug development and materials science hinges on the predictable and selective cleavage of the THP ether. The core of its reactivity profile lies in the acetal nature of the THP group, which dictates its stability across a wide pH range and in the presence of various reagents.[5][6] A critical drawback, however, is the introduction of a new stereocenter at the anomeric carbon upon reaction with an alcohol, which can result in a mixture of diastereomers, potentially complicating purification and spectral analysis.[3][7]

Core Principles of THP Ether Stability

The stability of the THP ether in this compound is fundamentally governed by the chemical nature of its acetal linkage.

-

Acid Lability (Instability): The defining characteristic of a THP ether is its sensitivity to acid. Cleavage occurs readily under mild acidic conditions, including both Brønsted and Lewis acids.[6][7] The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form the parent alcohol and a resonance-stabilized oxocarbenium ion.[5][6][8] This intermediate is then quenched by a nucleophile, typically the solvent (e.g., water or an alcohol), to regenerate the free hydroxyl group.[6] This predictable lability is the primary method for its removal in synthetic sequences.

-

Stability Under Non-Acidic Conditions: A key advantage of the THP protecting group is its exceptional stability under a broad spectrum of non-acidic conditions. This orthogonality allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. THP ethers are stable towards:

Factors Influencing THP Ether Cleavage

The deprotection of the THP ether from this compound can be precisely controlled by manipulating several experimental parameters.

-

pH: The ether linkage is stable at neutral and basic pH but is rapidly hydrolyzed at acidic pH values (typically pH < 5).[7]

-

Catalyst: A wide variety of acid catalysts can effect cleavage.

-

Brønsted Acids: Acetic acid, p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), and mineral acids are commonly used.[3][5] PPTS is often favored for its lower acidity, which is beneficial for substrates with other acid-sensitive functional groups.[5]

-

Lewis Acids: Reagents such as bismuth triflate, iron(III) tosylate, and TiCl₄ can also catalyze the deprotection, often under very mild conditions.[7][10]

-

-

Solvent: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol can participate in the reaction, leading to an acetal exchange process (alcoholysis).[3] The use of water leads to direct hydrolysis.[5]

-

Temperature: While many deprotections proceed efficiently at room temperature, gentle heating (e.g., 45-55 °C) can accelerate the reaction, particularly when weaker acids like PPTS are used.[3] Certain protocols may require higher temperatures, such as 90 °C.[11]

-

Structural Considerations: The 4-chlorobutyl group is electronically distant and sterically unencumbering to the THP ether linkage. Therefore, it does not significantly influence the intrinsic rate of acid-catalyzed cleavage compared to other primary alkyl THP ethers. The primary consideration is ensuring that reaction conditions chosen for THP cleavage do not promote unwanted side reactions involving the alkyl chloride.

Quantitative Data Summary: Conditions for THP Ether Deprotection

| Catalyst/Reagent System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |

| Acetic Acid:THF:H₂O (4:1:1) | THF/H₂O | 45 | 3-8 h | >90 | A standard, robust method.[3] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 2-4 h | >90 | Mild conditions, good for acid-sensitive substrates.[5] |

| p-Toluenesulfonic acid (TsOH) | Methanol | 0 - RT | 15-30 min | >95 | Very efficient, but less selective for complex molecules.[5] |

| LiCl / H₂O | DMSO | 90 | 6 h | 85-95 | Neutral conditions, useful in the presence of other sensitive groups.[11] |

| Acetyl Chloride (cat.) | Methanol | RT | < 1 h | 85-98 | Generates HCl in situ for rapid cleavage.[12] |

| Iron(III) Tosylate (cat.) | Methanol | RT | 10-60 min | 90-98 | Mild Lewis acid catalysis.[10] |

| Bismuth Triflate (cat.) | Methanol | RT | 5-30 min | >92 | Highly efficient and moisture-tolerant Lewis acid.[7] |

Detailed Experimental Protocols

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is suitable for substrates containing other acid-sensitive functional groups.

-

Materials:

-

This compound

-

Pyridinium p-toluenesulfonate (PPTS, ~0.1 equivalents)

-

Anhydrous Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Thin Layer Chromatography (TLC) supplies

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol (approx. 0.1-0.2 M concentration).

-

Add PPTS (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or warm to 55 °C.

-

Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-chlorobutan-1-ol.

-

Purify the product by column chromatography on silica gel if necessary.

-

Protocol 2: Deprotection under Neutral Conditions using LiCl [11]

This method is effective for substrates where acidic conditions must be strictly avoided.

-

Materials:

-

This compound

-

Lithium chloride (LiCl, 5.0 equivalents)

-

Deionized water (10.0 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), LiCl (5.0 eq), water (10.0 eq), and DMSO (to achieve approx. 0.2 M concentration).

-

Heat the magnetically stirred mixture to 90 °C under a nitrogen atmosphere for approximately 6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting 4-chlorobutan-1-ol by column chromatography.

-

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core chemical and procedural logic associated with the stability of the THP ether.

Figure 1: Acid-catalyzed cleavage of a THP ether.

Figure 2: Workflow for testing THP ether stability.

Figure 3: Logic of THP ether's orthogonal stability.

References

- 1. This compound | 41302-05-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate (2011) | Matthew R. Bockman | 9 Citations [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chlorobutoxy)tetrahydropyran: A Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorobutoxy)tetrahydropyran, a versatile bifunctional intermediate crucial in modern organic synthesis. Its unique structure, featuring a tetrahydropyran (THP) protecting group and a reactive chlorobutyl chain, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with properties that make it suitable for a range of reaction conditions.[1][2] Below is a summary of its key physical and computed properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇ClO₂ | [1][3][4] |

| Molecular Weight | 192.68 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 131 °C at 18 mmHg | [1][2] |

| Density | 1.07 g/cm³ | [1] |

| Refractive Index (n20D) | 1.46 | [1] |

| CAS Number | 41302-05-0 | [3] |

| Purity | ≥ 95% (GC) | [1] |

| XLogP3-AA | 2.2 | [4] |

Spectroscopic data confirms the structure of this compound. Key spectral information is available across various databases.

| Spectrum Type | Available Data Source(s) |

| ¹³C NMR | SpectraBase |

| GC-MS | NIST Mass Spectrometry Data Center |

| FTIR | John Wiley & Sons, Inc., TCI Chemicals |

| Raman | John Wiley & Sons, Inc., SpectraBase |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-catalyzed reaction between 4-chlorobutanol and dihydropyran. This reaction exemplifies the use of dihydropyran to protect alcohol functionalities.

Materials:

-

4-chlorobutanol (20 g)

-

Dihydropyran (15.5 g)

-

Hydrochloric acid (18M, 1 drop)

-

Water (H₂O)

-

1M Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

In a suitable reaction vessel, combine 4-chlorobutanol (20 g) and a single drop of 18M hydrochloric acid.

-

To this mixture, add dihydropyran (15.5 g) dropwise at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

After the reaction is complete, wash the mixture sequentially with 100 ml of water, 50 ml of 1M aqueous NaHCO₃, and 50 ml of brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and heat the dried liquid under reduced pressure to remove any volatile impurities.

-

The final product is obtained as a colorless liquid (31.9 g).

Role as a Bifunctional Intermediate

This compound's utility stems from its bifunctional nature. The THP ether serves as a robust protecting group for the alcohol, stable under a wide range of non-acidic conditions. Simultaneously, the primary alkyl chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of a four-carbon spacer into a target molecule. This dual functionality enables sequential reactions, where one part of the molecule is modified while the other remains protected.

Applications in Multi-Step Synthesis: A Case Study

The chlorobutyl moiety of this intermediate is instrumental in the synthesis of various pharmaceutical agents. A notable example is its role in the synthesis of Brexpiprazole, an atypical antipsychotic. While the actual synthesis of Brexpiprazole utilizes 7-(4-chlorobutoxy)-1H-quinolin-2-one, the reaction pathway illustrates the synthetic utility of the chlorobutoxy group in coupling reactions.

The synthesis involves the nucleophilic substitution of the chloride by a piperazine derivative to form the final carbon-nitrogen bond.

Key Reactions and Experimental Protocols

The primary alkyl chloride of this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. Below are representative protocols and illustrative data for these transformations, based on established principles for similar compounds.[5]

The reaction with alkoxides provides a straightforward route to ethers.

Illustrative Data for Alkoxylation Reactions:

| Entry | Alcohol | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methanol | NaOCH₃ | THF | NaH | 25 | 6 | 85 |

| 2 | Ethanol | NaOCH₂CH₃ | Ethanol | NaOEt | 78 | 8 | 80 |

| 3 | Phenol | NaOPh | Acetone | K₂CO₃ | 56 | 24 | 60 |

Protocol: Synthesis of 2-(4-Methoxybutoxy)tetrahydropyran

Materials:

-

Sodium hydride (1.5 eq, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (2.0 eq)

-

This compound (1.0 eq)

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add methanol (2.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours, monitoring progress by GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

The reaction with sodium azide is an efficient method for introducing the azide functionality, a versatile precursor for amines and triazoles.

Protocol: Synthesis of 2-(4-Azidobutoxy)tetrahydropyran

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Primary and secondary amines can be alkylated to form the corresponding secondary and tertiary amines.

Protocol: Synthesis of N-Benzyl-4-(tetrahydropyran-2-yloxy)butan-1-amine

Materials:

-

This compound (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Benzylamine (1.2 eq)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for the strategic protection of hydroxyl groups while enabling the introduction of a flexible four-carbon linker through nucleophilic substitution reactions. The protocols and data presented in this guide underscore its utility in constructing complex molecular architectures, making it an indispensable tool for researchers and professionals in drug discovery and chemical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorobutoxy)tetrahydropyran from 4-Chlorobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical step in multi-stage organic synthesis, preventing undesirable side reactions and enabling the selective transformation of other functional groups within a molecule. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of formation, stability under a broad range of non-acidic conditions, and facile cleavage under mild acidic conditions.[1] 2-(4-Chlorobutoxy)tetrahydropyran is a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the chloro-functionalized chain can be further modified.[2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound from 4-chlorobutanol via acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).

Reaction Mechanism

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of DHP. The mechanism proceeds through the following steps:

-

Protonation of DHP: The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[1]

-

Nucleophilic Attack: The hydroxyl group of 4-chlorobutanol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a new carbon-oxygen bond.[1]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or a scavenger, removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final THP ether product.[1]

It is important to note that the reaction creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring, which can result in a mixture of diastereomers if the alcohol is chiral.

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of acid catalyst is crucial for the efficient synthesis of THP ethers. A variety of catalysts can be employed, with the selection often depending on the substrate's sensitivity and the desired reaction conditions. The following table summarizes quantitative data for the tetrahydropyranylation of primary alcohols under different catalytic systems.

| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hydrochloric acid (HCl) | 1 drop (catalytic) | 4-Chlorobutanol | Neat | Room Temperature | 30 min | Not specified, but a large excess of product was obtained | --INVALID-LINK-- |

| p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.05 equiv. | Primary Alcohols | Dichloromethane (DCM) | Room Temperature | Varies | High | --INVALID-LINK-- |

| Pyridinium p-toluenesulfonate (PPTS) | 10 | Iodobenzyl alcohol | Dichloromethane (DCM) | 0 to Room Temperature | 1 h | >99 | --INVALID-LINK-- |

| Ferric Perchlorate (Fe(ClO₄)₃) | Not specified | Primary Alcohol | Methanol | Room Temperature | 15 min | 98 | --INVALID-LINK-- |

| NH₄HSO₄@SiO₂ | 3 | Primary Alcohols | CPME or 2-MeTHF | Room Temperature | 4 h | >95 | --INVALID-LINK-- |

| Trifluoroacetic acid (TFA) | 20 | Benzyl alcohol | Dichloromethane (DCM) | Room Temperature | 45 min | 96 | --INVALID-LINK-- |

Experimental Protocols

Below are detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis using Hydrochloric Acid as a Catalyst

This protocol is adapted from a procedure described for the direct synthesis of 2-[(4-Chlorobutyl)oxy]tetrahydropyran.

Materials:

-

4-Chlorobutanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Concentrated Hydrochloric Acid (18M)

-

Deionized Water

-

1M Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask containing 4-chlorobutanol (20 g), add one drop of concentrated hydrochloric acid.

-

With stirring, add dihydropyran (15.5 g) dropwise to the mixture at room temperature.

-

Continue stirring the mixture for 30 minutes at room temperature.

-

After the reaction is complete, wash the mixture with deionized water (100 ml).

-

Subsequently, wash with 1M aqueous NaHCO₃ solution (50 ml) to neutralize the acid catalyst.

-

Perform a final wash with brine (50 ml).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent.

-

The dried liquid can be purified by heating under reduced pressure to yield the title compound as a colorless liquid (31.9 g).

Protocol 2: General Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst

This is a general and widely used protocol for the tetrahydropyranylation of primary alcohols.[1]

Materials:

-

4-Chlorobutanol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)

-

Anhydrous Dichloromethane (DCM)

-